TAK-901 primarily acts through competitive inhibition of Aurora B kinase activity. In biochemical assays, it has been shown to inhibit histone H3 phosphorylation, a substrate of Aurora B, thereby disrupting normal mitotic processes . The compound exhibits time-dependent inhibition characteristics, indicating that it binds tightly to the enzyme over time. The off-rate of TAK-901 from Aurora B is extremely slow (1.3 × 10⁻⁵ sec⁻¹), suggesting prolonged activity once bound . This slow dissociation rate contributes to its effectiveness as an inhibitor.
The mechanism by which TAK-901 exerts its effects involves the inhibition of Aurora B kinase activity, leading to disrupted mitosis and cellular proliferation. Specifically, TAK-901 induces polyploidy in cancer cells by preventing proper chromosome segregation during cell division. This effect is mediated through the suppression of histone H3 phosphorylation and induction of apoptotic pathways involving pro-apoptotic proteins such as BAX and p53 . The compound has also been shown to synergize with other agents targeting anti-apoptotic pathways, enhancing its therapeutic potential .
While specific physical properties such as melting point or solubility are not detailed in the available literature, TAK-901 is typically characterized as a small molecule with good solubility profiles suitable for in vitro and potentially in vivo studies. Its chemical stability under physiological conditions has been implied through various biological assays demonstrating sustained activity over time without significant degradation or loss of potency .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2